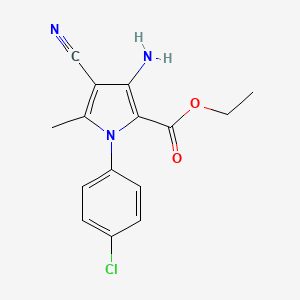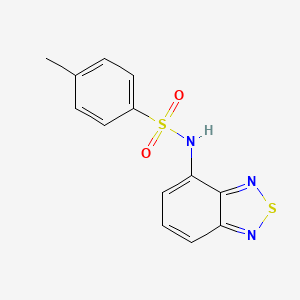
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea belongs to a class of compounds known for their versatile chemical and biological properties. Thioureas are sulfur analogs of ureas and exhibit a range of activities, making them of interest in various scientific fields.
Synthesis Analysis
Synthesis of thiourea derivatives often involves the reaction of amine groups with isothiocyanates. The procedure can vary based on the substituents attached to the thiourea moiety, affecting the yield and purity of the final product. For example, synthesis methods have been developed for related compounds through interactions with different thiourea derivatives in suitable solvents, indicating a general approach that could be applicable to the compound (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for understanding their chemical behavior and potential applications. Crystallography studies provide insights into the arrangement of atoms within the compound and the spatial orientation of its functional groups. For instance, X-ray diffraction has been used to determine the crystal structure of similar thiourea compounds, revealing their conformation and intermolecular interactions (Saeed et al., 2005).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-5-6-13(14(8-12)20-2)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJGQCIDADJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]azepane](/img/structure/B5656603.png)
![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)
![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)

![1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656649.png)

![1-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)
![(3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5656656.png)
![1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5656668.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5656687.png)
![2-[9-(1H-indol-6-ylcarbonyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5656697.png)